molecular formula C16H16F4N2O2 B6637109 (6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone

(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6637109
M. Wt: 344.30 g/mol
InChI Key: VPWJXMBYWJNRAV-UHFFFAOYSA-N
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Description

(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone: is a complex organic compound featuring an indole ring system substituted with a fluorine atom and a methyl group, and a piperidine ring substituted with a hydroxyl group and a trifluoromethyl group. This compound is of interest due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4N2O2/c1-9-6-10(17)7-12-11(9)8-13(21-12)14(23)22-4-2-15(24,3-5-22)16(18,19)20/h6-8,21,24H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWJXMBYWJNRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)N3CCC(CC3)(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The fluorine and methyl groups can be introduced through subsequent halogenation and methylation reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole nitrogen can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Indole-2-carboxylic acid derivatives.

  • Reduction: : 2-hydroxy-6-fluoro-4-methyl-1H-indole derivatives.

  • Substitution: : Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of indole derivatives, which are known for their antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : Potential use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: : Use in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. indole derivatives are known to interact with various receptors and enzymes in the body, potentially leading to therapeutic effects. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound.

Comparison with Similar Compounds

This compound is unique due to its specific substitution pattern on both the indole and piperidine rings. Similar compounds include:

  • 6-fluoro-4-methyl-1H-indole derivatives: : These compounds share the fluorine and methyl substitutions but lack the piperidine ring.

  • 4-hydroxy-4-(trifluoromethyl)piperidine derivatives: : These compounds have the piperidine ring with the hydroxyl and trifluoromethyl groups but lack the indole core.

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